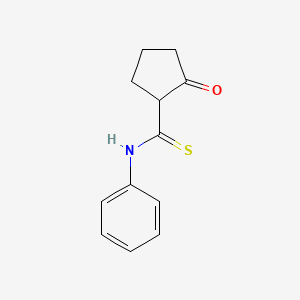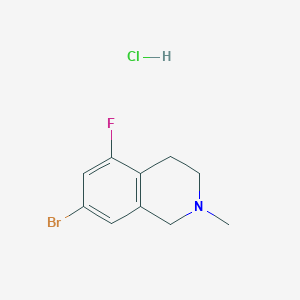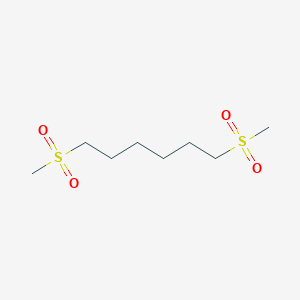
3-(1,1-Dimethylethyl)(1,1'-biphenyl)-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1-Dimethylethyl)(1,1’-biphenyl)-4-amine is an organic compound with a complex structure that includes a biphenyl core substituted with a tert-butyl group and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethylethyl)(1,1’-biphenyl)-4-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 3-(1,1-Dimethylethyl)(1,1’-biphenyl)-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
3-(1,1-Dimethylethyl)(1,1’-biphenyl)-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted biphenyl compounds.
科学的研究の応用
3-(1,1-Dimethylethyl)(1,1’-biphenyl)-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1,1-Dimethylethyl)(1,1’-biphenyl)-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. The biphenyl core provides a rigid structure that can interact with hydrophobic regions of proteins or cell membranes, potentially altering their activity.
類似化合物との比較
Similar Compounds
- 3-(1,1-Dimethylethyl)-1,1’-biphenyl
- [1,1’-Biphenyl]-2-ol, 3-(1,1-dimethylethyl)-
Uniqueness
3-(1,1-Dimethylethyl)(1,1’-biphenyl)-4-amine is unique due to the presence of both the tert-butyl group and the amine group on the biphenyl core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
275795-17-0 |
|---|---|
分子式 |
C16H19N |
分子量 |
225.33 g/mol |
IUPAC名 |
2-tert-butyl-4-phenylaniline |
InChI |
InChI=1S/C16H19N/c1-16(2,3)14-11-13(9-10-15(14)17)12-7-5-4-6-8-12/h4-11H,17H2,1-3H3 |
InChIキー |
WPMXTWXWDXNAIT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



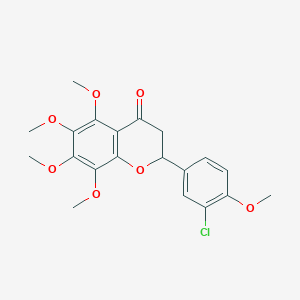
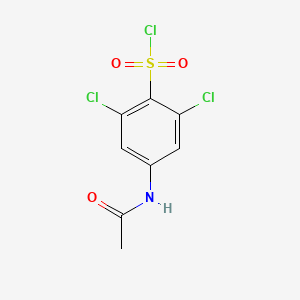
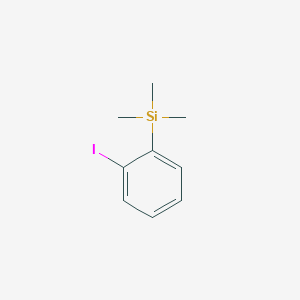

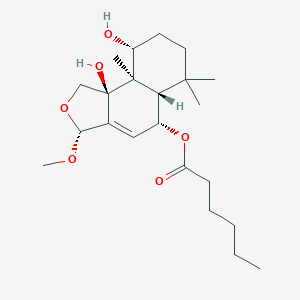

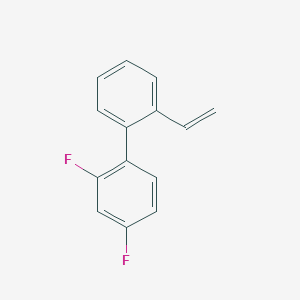
![N-benzyl-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14132416.png)
![N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide](/img/structure/B14132419.png)
